![molecular formula C23H24O13 B2510432 Syringetin-3-o-glucoside CAS No. 40039-49-4](/img/structure/B2510432.png)
Syringetin-3-o-glucoside
Übersicht
Beschreibung
Syringetin-3-O-glucoside, also known as Syringetin 3-O-β-D-glucoside, is a flavonol glycoside . It shows relatively weak DPPH and ABTS radical scavenging activity .
Physical And Chemical Properties Analysis
Syringetin-3-O-glucoside has a molecular weight of 508.4 g/mol . The IUPAC name is 5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one .Wissenschaftliche Forschungsanwendungen
- Syringetin-3-o-glucoside, a methylated flavonol, exhibits potent antioxidant activity. It scavenges free radicals, protecting cells from oxidative stress and preventing cellular damage .
- Studies suggest that syringetin-3-o-glucoside possesses anti-inflammatory properties. It modulates inflammatory pathways, potentially mitigating chronic inflammation .
- Syringetin-3-o-glucoside induces human osteoblast differentiation through the bone morphogenetic protein-2 (BMP-2) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathway .
- Syringetin-3-o-glucoside may impact lipid metabolism. It reduces lipogenesis, oxidative stress, and inflammation, potentially improving obesity-related metabolic dysregulation .
- In vitro studies indicate that syringetin-3-o-glucoside suppresses osteoclastogenesis mediated by osteoblasts in lung adenocarcinoma cells .
Antioxidant Properties
Anti-Inflammatory Effects
Bone Health and Osteoblast Differentiation
Metabolic Regulation
Anticancer Properties
Natural Sources and Dietary Intake
Wirkmechanismus
Target of Action:
Syringetin-3-o-glucoside (SG) primarily targets specific cellular pathways and molecules. One of its key targets is the bone morphogenetic protein-2 (BMP-2) . BMP-2 plays a crucial role in osteoblast differentiation, which is essential for bone formation and repair . Additionally, SG interacts with other signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which further influences cellular responses.
Biochemical Pathways:
SG affects several downstream pathways related to bone metabolism. These include the SMAD1/5/8 pathway, which is closely associated with BMP signaling. Activation of SMAD proteins leads to the transcription of genes involved in osteogenesis and bone matrix synthesis .
Pharmacokinetics:
SG’s pharmacokinetic properties are essential for understanding its bioavailability and therapeutic effects. Although detailed information on SG’s ADME (absorption, distribution, metabolism, and excretion) properties is scarce, we know that its methylation enhances metabolic stability and membrane transport. This methylation likely contributes to improved oral bioavailability .
Result of Action:
The molecular and cellular effects of SG’s action include:
- SG promotes the differentiation of osteoblasts, leading to bone formation and repair. SG modulates gene expression related to osteogenesis and bone health. As a flavonol glycoside, SG may exhibit antioxidant properties, protecting cells from oxidative stress .
Safety and Hazards
While specific safety and hazard information for Syringetin-3-O-glucoside is not explicitly mentioned in the retrieved sources, general safety measures for handling chemicals include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17-,19+,20-,23+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFWYRWPJVEZPV-AVGVHVDKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346144 | |
Record name | Syringetin 3-O-beta-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Syringetin-3-o-glucoside | |
CAS RN |
40039-49-4 | |
Record name | Syringetin 3-O-beta-D-glucoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001346144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: In what plant sources can Syringetin-3-O-glucoside be found?
A1: Syringetin-3-O-glucoside has been identified in various plant species. The provided research highlights its presence in Cabernet Sauvignon grapes and wines , Angelica sinensis , specific Achillea species like Achillea atrata and Achillea moschata , Rhodomyrtus tomentosa fruits , and Agathis robusta bark . This suggests it might be a common phenolic compound in various plants, potentially contributing to their biological properties.
Q2: Does Syringetin-3-O-glucoside play a role in a plant's defense mechanisms?
A2: While the provided research doesn't directly investigate the role of Syringetin-3-O-glucoside in plant defense, its presence in various plant species known for their bioactive properties hints at this possibility. For example, Achillea species, known for their medicinal properties, showed antimicrobial activity, with Syringetin-3-O-glucoside being a prominent compound in A. atrata and A. moschata . This suggests a potential role in plant defense against pathogens. Further research is needed to confirm its specific role in plant defense mechanisms.
Q3: How does processing affect the levels of Syringetin-3-O-glucoside in plants?
A3: Processing methods like stir-frying and vinegar treatment can alter the levels of Syringetin-3-O-glucoside in plants. For instance, vinegar-treated Angelica sinensis exhibited significant changes in Syringetin-3-O-glucoside levels compared to its crude form . This suggests that traditional processing techniques might influence the bioavailability and potential bioactivity of Syringetin-3-O-glucoside in medicinal plants.
Q4: What is the potential of Syringetin-3-O-glucoside in protecting against renal damage?
A4: Research suggests that Syringetin-3-O-glucoside, found in Agathis robusta Bark Extract (ARBE), might contribute to protecting against renal ischemia-reperfusion injury (RIRI) . While the study primarily focused on ARBE's overall effect, Syringetin-3-O-glucoside was identified as one of the most relevant compounds based on its presence and network analysis linking it to RIRI-related molecular targets. Further investigation into the specific mechanisms of action of Syringetin-3-O-glucoside in this context is warranted.
Q5: Can Syringetin-3-O-glucoside be transformed by probiotic bacteria?
A5: Yes, research indicates that certain probiotic bacteria can biotransform Syringetin-3-O-glucoside. A study investigating the impact of probiotic bacteria on lotus seedpod procyanidins found that Streptococcus thermophilus 81 increased the content of Syringetin-3-O-glucoside . This suggests that gut microbiota might play a role in metabolizing and potentially influencing the bioavailability and bioactivity of Syringetin-3-O-glucoside ingested through dietary sources.
Q6: Are there analytical methods to identify and quantify Syringetin-3-O-glucoside in plant materials?
A6: Yes, researchers utilize advanced analytical techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify Syringetin-3-O-glucoside in plant extracts and wines . This technique allows for the separation, detection, and quantification of individual phenolic compounds, including Syringetin-3-O-glucoside, even in complex mixtures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.